molecular formula C11H6N4O4S B5865789 2-(3-Nitrophenyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7-dione

2-(3-Nitrophenyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7-dione

Cat. No.: B5865789
M. Wt: 290.26 g/mol
InChI Key: CTLPCLPKMCAAPY-UHFFFAOYSA-N
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Description

2-(3-Nitrophenyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7-dione is a heterocyclic compound that combines the structural features of thiadiazole and pyrimidine. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Properties

IUPAC Name

2-(3-nitrophenyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6N4O4S/c16-8-5-9(17)14-11(12-8)20-10(13-14)6-2-1-3-7(4-6)15(18)19/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTLPCLPKMCAAPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N=C2N(C1=O)N=C(S2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(3-Nitrophenyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7-dione can be achieved through multi-component reactions. One common method involves the reaction of aromatic aldehydes, ethyl acetoacetate, and derivatives of 1,3,4-thiadiazoles in the presence of an ionic liquid such as [Et3NH]+[HSO4]- under solvent-free microwave irradiation conditions . This green synthetic approach is advantageous due to its high atom economy, simple workup, and purification processes.

Chemical Reactions Analysis

2-(3-Nitrophenyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(3-Nitrophenyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits potential antimicrobial and antitumor activities, making it a candidate for drug development.

    Medicine: Due to its biological activities, it is studied for its potential use in treating various diseases.

    Industry: The compound’s unique properties make it useful in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 2-(3-Nitrophenyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit bacterial and cancer cell proliferation by disrupting DNA replication processes. It may also interact with enzymes and proteins involved in cellular signaling pathways, leading to its biological effects.

Comparison with Similar Compounds

2-(3-Nitrophenyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7-dione can be compared with other similar compounds such as:

    1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring structure and exhibit similar biological activities.

    Pyrimidine derivatives: Compounds with pyrimidine rings also show a range of biological activities and are used in medicinal chemistry.

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